Cicletanine-d4 Hydrochloride
Description
Properties
IUPAC Name |
3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBAIRFQQLJJX-QZFMBAIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C3=CN=C(C(=C3CO2)O)C)[2H])[2H])Cl)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675765 | |
| Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189491-41-5 | |
| Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cicletanine-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cicletanine-d4 Hydrochloride is the deuterated analog of Cicletanine Hydrochloride, a compound recognized for its antihypertensive and diuretic properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. While specific research on the deuterated form is limited, this document extrapolates from the extensive data available for Cicletanine to describe its multifaceted mechanism of action, which involves complex signaling pathways in the vascular endothelium and smooth muscle. This guide also presents detailed experimental protocols for key assays relevant to the study of cicletanine's pharmacological effects and proposes a plausible synthetic route and a quantitative analytical method for this compound, addressing the current gap in available literature. The information is intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Cicletanine is a furopyridine derivative that has been investigated for its utility in managing hypertension. Its deuterated counterpart, this compound, is a labeled version of the parent compound, making it a valuable tool in pharmacokinetic and metabolic studies as an internal standard. The substitution of four hydrogen atoms with deuterium in the chlorophenyl group results in a molecule with a higher mass, which can be readily distinguished in mass spectrometry-based analyses, without significantly altering its chemical properties.
The antihypertensive effect of cicletanine is not attributed to a single mechanism but rather a combination of actions that lead to vasodilation and a mild diuretic effect. It modulates the release of vasoactive substances from the vascular endothelium, influences ion channel activity in vascular smooth muscle cells, and inhibits enzymes involved in vasoconstriction.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 3-(4-Chlorophenyl-d4)-1,3-dihydro-6-methyl-furo[3,4-c]pyridin-7-ol Hydrochloride |
| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ |
| Molecular Weight | 302.19 g/mol |
| CAS Number | 1189491-41-5 |
| Appearance | Tan Solid |
| Melting Point | 222-224°C |
| Solubility | Soluble in DMSO and Methanol |
Synthesis
Proposed Synthesis of Cicletanine-d4:
The synthesis would likely proceed via a multi-step reaction sequence, with the key step being the introduction of the deuterated chlorophenyl moiety.
-
Starting Material: The synthesis would begin with commercially available 4-chlorobenzaldehyde-d4.
-
Reaction with a Pyridone Derivative: This deuterated aldehyde would then be reacted with a suitable 6-methyl-furo[3,4-c]pyridin-7(1H)-one derivative. This reaction is likely a condensation reaction, possibly followed by a reduction step to form the dihydrofuropyridine ring system.
-
Formation of the Hydrochloride Salt: The resulting Cicletanine-d4 free base would then be treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate this compound.
Analytical Methodology
For the quantitative analysis of this compound, particularly when used as an internal standard in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most appropriate technique due to its high sensitivity and specificity.
Proposed LC-MS/MS Method:
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cicletanine (non-deuterated): Precursor ion [M+H]⁺ m/z 262.1 → Product ion (specific fragment to be determined through optimization, e.g., m/z 216.1).
-
Cicletanine-d4 (Internal Standard): Precursor ion [M+H]⁺ m/z 266.1 → Product ion (corresponding deuterated fragment, e.g., m/z 220.1).
-
-
Method Validation: The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and matrix effects.
-
Mechanism of Action and Signaling Pathways
The antihypertensive effect of cicletanine is multifaceted, involving several interconnected signaling pathways that ultimately lead to vasodilation and a reduction in blood pressure. The primary mechanisms are:
-
Stimulation of Nitric Oxide (NO) and Prostacyclin (PGI₂) Synthesis: Cicletanine stimulates the release of NO and PGI₂ from the vascular endothelium.[1][2] These molecules act as potent vasodilators by diffusing to the underlying vascular smooth muscle cells and activating soluble guanylate cyclase (sGC) and adenylate cyclase, respectively. This leads to an increase in cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which in turn activate protein kinases that promote muscle relaxation.
-
Inhibition of Phosphodiesterase (PDE): Cicletanine has been shown to inhibit phosphodiesterases, particularly PDE5.[2] By inhibiting the breakdown of cGMP, cicletanine potentiates the vasodilatory effects of NO.
-
Modulation of Calcium Channels: Cicletanine can block voltage-dependent Ca²⁺ channels in vascular smooth muscle cells.[1] The influx of extracellular calcium is a critical step in muscle contraction, and by inhibiting this, cicletanine promotes vasodilation.
-
Diuretic Effect: Cicletanine exhibits a mild diuretic effect by inhibiting the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion.[1]
-
Antioxidant Properties: Cicletanine has been reported to possess antioxidant properties, which may contribute to its protective effects on the vasculature.
Below is a diagram illustrating the integrated signaling pathways of cicletanine's action on a vascular smooth muscle cell.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cicletanine-d4 Hydrochloride
This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
This compound is the deuterated form of Cicletanine Hydrochloride, an antihypertensive agent. The incorporation of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in analytical assays.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | [1] |
| Synonyms | 3-(4-Chlorophenyl-d4)-1,3-dihydro-6-methyl-furo[3,4-c]pyridin-7-ol Hydrochloride, BN 1270-d4, Coverine-d4, Justar-d4, Secletan-d4, Tenstaten-d4 | [2][3][4] |
| CAS Number | 1189491-41-5 | [2] |
| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ | [2][5] |
| Molecular Weight | 302.19 g/mol | [2][5] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Tan Solid | [3][6] |
| Melting Point | 222-224°C | [6] |
| Solubility | Soluble in DMSO and Methanol | [3][6] |
| Storage Temperature | -20°C | [3][6] |
Mechanism of Action and Signaling Pathways
The antihypertensive effects of cicletanine (the non-deuterated parent compound) are multifaceted, involving both vasodilatory and diuretic actions.[7][8] Its primary mechanism is the relaxation of blood vessels, which reduces the resistance the heart must overcome to pump blood.[7]
Vasodilatory Effects
The vasodilation is mediated through several interconnected pathways:
-
Endothelial Action : Cicletanine stimulates the release of endothelium-derived relaxing factors (EDRFs), most notably nitric oxide (NO) and prostacyclin (PGI2).[7][8][9] NO is a potent vasodilator that relaxes vascular smooth muscle.[7]
-
Phosphodiesterase (PDE) Inhibition : It inhibits phosphodiesterase, an enzyme that degrades cyclic nucleotides like cGMP and cAMP.[7][8] This inhibition leads to elevated intracellular levels of cGMP and cAMP, which promotes smooth muscle relaxation and vasodilation.[7]
-
Ion Channel Modulation : Cicletanine affects ion channels, particularly by inhibiting the influx of calcium (Ca²⁺) into vascular smooth muscle cells.[7][8] Since calcium influx is critical for muscle contraction, this inhibition promotes relaxation.[7]
-
Protein Kinase C (PKC) Inhibition : Research has shown that cicletanine can inhibit protein kinase C.[10][11] This is significant in salt-sensitive hypertension, where it can reverse vasoconstriction induced by endogenous substances like marinobufagenin.[10][11]
Diuretic Effects
Although considered mild, cicletanine also possesses diuretic properties that contribute to its antihypertensive effect.[7] This action is primarily attributed to its sulfoconjugated metabolite.
-
Ion Exchanger Inhibition : The metabolite inhibits the Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger located in the distal convoluted tubule of the kidney.[8] This inhibition promotes the excretion of sodium and water, reducing the fluid volume in the bloodstream.[8][12]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of cicletanine in biological samples using methods like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols for the parent compound, cicletanine, provide insight into its biological evaluation.
Protocol 1: Evaluation of Antihypertensive Effects in DOCA-Salt Rats
-
Objective : To investigate the mechanism of action of cicletanine on blood pressure and vascular reactivity.[13]
-
Model : DOCA-salt hypertensive rats.[13]
-
Methodology :
-
Rats were treated subchronically (14 days) with cicletanine (30 mg/kg, p.o.). A control group received a placebo.[13]
-
After the treatment period, the rats were euthanized.
-
Thoracic aortas were isolated and challenged with the vasoconstrictor agent noradrenaline (0.1 µM).[13]
-
The contractile response of the arteries from the cicletanine-treated group was compared to that of the placebo group.[13]
-
-
Key Findings : Arteries from cicletanine-treated rats showed a reduced response to noradrenaline, suggesting a long-term blockade of sympathetic tone.[13]
Protocol 2: Assessment of Prostaglandin Synthesis in Hypertensive Patients
-
Objective : To determine the short-term effect of cicletanine on systemic blood pressure and prostaglandin levels in humans.[9]
-
Subjects : Nine patients with essential hypertension.[9]
-
Methodology :
-
A baseline 24-hour monitoring of systemic blood pressure was conducted.
-
Patients were administered a single oral dose of 100 mg of cicletanine.[9]
-
Blood pressure was measured hourly for the next 24 hours.
-
Blood samples were collected serially to measure plasma levels of 6-keto-PGF₁α (a stable metabolite of PGI₂) and PGE₂ using high-pressure liquid chromatography (HPLC) and radioimmunoassay.[9]
-
Plasma renin activity was also measured.[9]
-
-
Key Findings : Cicletanine significantly decreased blood pressure and increased the plasma level of the PGI₂ metabolite at 3 and 6 hours post-administration, indicating a stimulation of systemic PGI₂ synthesis.[9]
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. e-biochem.com [e-biochem.com]
- 4. Cicletanine-d4 Hydrochloride_其他_德威钠 [gbwol.com]
- 5. scbt.com [scbt.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. What is the mechanism of Cicletanine? [synapse.patsnap.com]
- 8. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-term increase in prostaglandin I2 synthesis caused by cicletanine in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cicletanine - Wikipedia [en.wikipedia.org]
- 11. Cicletanine reverses vasoconstriction induced by the endogenous sodium pump ligand, marinobufagenin, via a protein kinase C dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is Cicletanine used for? [synapse.patsnap.com]
- 13. Studies on the mechanism of action of the antihypertensive agent cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated Cicletanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of deuterated cicletanine, a furopyridine derivative with antihypertensive properties. As of the date of this publication, a specific, detailed synthesis of deuterated cicletanine has not been formally published. Therefore, this document provides a comprehensive, theoretical framework based on the known synthesis of cicletanine and established methodologies for the deuteration of aromatic and heterocyclic compounds. This guide includes a proposed multi-step synthesis, detailed experimental protocols, and quantitative data estimates. The presented workflow is designed to be a valuable resource for researchers in medicinal chemistry and drug development interested in the isotopic labeling of cicletanine for pharmacokinetic and metabolic studies.
Introduction
Cicletanine is a furopyridine derivative recognized for its antihypertensive and diuretic activities. The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug. This "deuterium effect" often leads to a decreased rate of metabolism, prolonged half-life, and potentially improved safety and efficacy. The synthesis of deuterated cicletanine is therefore of considerable interest for the development of a next-generation therapeutic with an optimized clinical profile.
This guide proposes a feasible synthetic route to deuterated cicletanine, focusing on the introduction of deuterium atoms onto the chlorophenyl moiety of the molecule. The proposed synthesis is based on a known industrial process for the preparation of cicletanine, with the incorporation of a key deuterated starting material.
Proposed Synthetic Pathway
The proposed synthesis of deuterated cicletanine (d4-Cicletanine) involves a four-step process starting from commercially available deuterated chlorobenzene. The overall synthetic scheme is depicted below.
Caption: Proposed synthetic workflow for deuterated cicletanine.
Experimental Protocols
The following are detailed, theoretical experimental protocols for each step in the proposed synthesis of deuterated cicletanine.
Step 1: Synthesis of 4-Chlorobenzaldehyde-d4
Reaction: Friedel-Crafts formylation of chlorobenzene-d5.
Protocol:
-
To a stirred solution of chlorobenzene-d5 (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add aluminum chloride (AlCl₃, 1.2 eq).
-
Slowly add dichloromethyl methyl ether (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chlorobenzaldehyde-d4.
Step 2: Synthesis of 4-Chlorophenyl-d4-5-[(3,4-isopropylidine)-2-methylpyridine]-methanol hydrochloride
Reaction: Grignard reaction between 4-chlorobenzaldehyde-d4 and the Grignard reagent derived from 5-bromo-2-methyl-3,4-isopropylidenepyridine.
Protocol:
-
Prepare the Grignard reagent by adding a solution of 5-bromo-2-methyl-3,4-isopropylidenepyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.1 eq) in THF under an inert atmosphere.
-
To the freshly prepared Grignard reagent at 0 °C, add a solution of 4-chlorobenzaldehyde-d4 (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude alcohol in a suitable solvent and treat with a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain 4-chlorophenyl-d4-5-[(3,4-isopropylidine)-2-methylpyridine]-methanol hydrochloride.
Step 3: Synthesis of this compound
Reaction: Deprotection of the isopropylidene group and subsequent cyclo-dehydration.
Protocol:
-
Reflux a suspension of 4-chlorophenyl-d4-5-[(3,4-isopropylidine)-2-methylpyridine]-methanol hydrochloride (1.0 eq) in concentrated hydrochloric acid (10 volumes).
-
Monitor the reaction by HPLC until the starting material is consumed (typically 3-5 hours).
-
During the reaction, the initial slurry will dissolve and then the product will precipitate out.
-
Cool the resulting slurry to 0-5 °C.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum to yield crude this compound.
Step 4: Purification of Deuterated Cicletanine
Protocol:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and determine the isotopic purity.
Quantitative Data (Estimated)
The following table summarizes the estimated quantitative data for the synthesis of deuterated cicletanine. These values are based on typical yields for analogous reactions reported in the literature.
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Estimated Yield (%) | Estimated Isotopic Purity (%) |
| 1 | 4-Chlorobenzaldehyde-d4 | Chlorobenzene-d5 | 1 : 1.2 (AlCl₃) : 1.1 (DCMME) | 75-85 | >98 |
| 2 | 4-Chlorophenyl-d4-methanol derivative | 4-Chlorobenzaldehyde-d4 | 1 : 1.1 (Grignard) | 60-70 | >98 |
| 3 | This compound | 4-Chlorophenyl-d4-methanol derivative | 1 : excess (HCl) | 80-90 | >98 |
| 4 | Purified Cicletanine-d4 | Crude Cicletanine-d4 | - | 85-95 | >99 |
Logical Relationships and Workflows
The logical progression of the synthesis is based on the established chemistry for the formation of the furopyridine core of cicletanine.
Caption: Logical flow of the proposed synthesis of deuterated cicletanine.
Conclusion
This technical guide provides a robust and scientifically sound proposal for the synthesis of deuterated cicletanine. By leveraging a known synthetic route for the parent compound and established deuteration methodologies, this document offers a clear and actionable pathway for researchers. The successful synthesis and subsequent biological evaluation of deuterated cicletanine could pave the way for an improved therapeutic agent for the management of hypertension. It is recommended that the proposed synthesis be carried out by qualified personnel in a controlled laboratory setting, with appropriate analytical monitoring at each stage to ensure the desired product quality and isotopic enrichment.
An In-Depth Technical Guide to Cicletanine-d4 Hydrochloride (CAS: 1189491-41-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cicletanine-d4 Hydrochloride (CAS Number: 1189491-41-5), a deuterated analog of the antihypertensive drug Cicletanine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative bioanalytical applications. This guide covers the physicochemical properties, proposed synthesis, analytical methodologies, and the established mechanism of action of its non-deuterated counterpart, Cicletanine.
Introduction
Cicletanine is a furopyridine derivative with antihypertensive properties.[1] Its therapeutic effects are attributed to a multifaceted mechanism of action that includes vasodilation and mild diuretic effects.[2] this compound is a stable, isotopically labeled version of Cicletanine Hydrochloride, where four hydrogen atoms on the chlorophenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Cicletanine in biological matrices, as it is chemically identical to the analyte but has a distinct mass.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for the proper handling, storage, and preparation of analytical standards.
| Property | Value | Source(s) |
| CAS Number | 1189491-41-5 | [3][4] |
| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ | [3] |
| Molecular Weight | 302.19 g/mol | [3] |
| Appearance | Tan Solid | [3][5] |
| Melting Point | 222-224°C | [3][5] |
| Solubility | Soluble in DMSO and Methanol | [3][5] |
| Storage Temperature | -20°C | [3][5] |
Synthesis and Isotopic Labeling
Synthesis of Cicletanine Hydrochloride (Non-Deuterated)
A patented method for the synthesis of Cicletanine Hydrochloride involves the acid hydrolysis and cyclization of an adduct, which is refluxed in concentrated hydrochloric acid.[6] The product precipitates out of the solution upon cooling and can be isolated by filtration.[6]
Proposed Deuteration Strategy
Experimental Protocols
General Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of Cicletanine in a biological sample using this compound as an internal standard.
References
- 1. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cicletanine? [synapse.patsnap.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Buy this compound | 1189491-41-5 [smolecule.com]
- 5. Cicletanine-d4 Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. EP1398316A2 - Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to Cicletanine-d4 Hydrochloride for Research Applications
For Research Purposes Only
This technical guide provides a comprehensive overview of Cicletanine-d4 Hydrochloride, a deuterated analog of the antihypertensive agent Cicletanine. It is intended for researchers, scientists, and drug development professionals. This document details the compound's chemical properties, its role as an internal standard in bioanalytical assays, and the pharmacological context of its non-deuterated counterpart, Cicletanine.
Introduction
Cicletanine is a furopyridine derivative with antihypertensive properties.[1] Its mechanism of action is multifaceted, involving vasodilation and mild diuretic effects.[2][3] For pharmacokinetic, toxicokinetic, and bioequivalence studies, accurate quantification of Cicletanine in biological matrices is crucial. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The four deuterium atoms provide a distinct mass shift, allowing for precise differentiation from the endogenous analyte without significantly altering its chemical and chromatographic behavior.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Chemical Name | 3-(4-Chlorophenyl-d4)-1,3-dihydro-6-methyl-furo[3,4-c]pyridin-7-ol Hydrochloride | [1] |
| Synonyms | BN 1270-d4, Coverine-d4, Justar-d4, Secletan-d4, Tenstaten-d4 | [1] |
| CAS Number | 1189491-41-5 | [1][4] |
| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ | [1][5] |
| Molecular Weight | 302.19 g/mol | [1][4] |
| Appearance | Tan Solid | [1][6] |
| Melting Point | 222-224°C | [1][6] |
| Solubility | Soluble in DMSO and Methanol | [1][6] |
| Storage Temperature | -20°C | [1] |
Mechanism of Action of Cicletanine (Parent Compound)
Understanding the mechanism of the parent compound is vital for contextualizing the research applications of its deuterated analog. Cicletanine exerts its antihypertensive effects through several pathways, primarily by inducing vasodilation.[2][7]
Stimulation of Vasodilator Synthesis
Cicletanine stimulates the synthesis and release of two key endothelium-derived relaxing factors:
-
Prostacyclin (PGI₂): Cicletanine has been shown to increase the systemic levels of PGI₂, a potent vasodilator.[8][9][10] This leads to the relaxation of vascular smooth muscle.
-
Nitric Oxide (NO): The compound enhances the release of NO from endothelial cells, which also contributes to vasodilation.
Inhibition of Phosphodiesterase (PDE)
Cicletanine inhibits phosphodiesterase, the enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[2] By increasing the intracellular levels of these second messengers, it promotes the relaxation of vascular smooth muscle.[2]
Ion Channel Modulation
The drug affects ion channels in vascular smooth muscle cells, notably by inhibiting the influx of calcium ions (Ca²⁺).[2][3] Since calcium influx is critical for muscle contraction, this inhibition leads to vasodilation.[2]
Other Mechanisms
-
Protein Kinase C (PKC) Inhibition: Cicletanine can reverse vasoconstriction by inhibiting Protein Kinase C.[11][12]
-
Mild Diuretic Effect: It exhibits a mild diuretic and natriuretic effect, contributing to blood pressure reduction.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways influenced by Cicletanine.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Cicletanine in biological matrices like plasma. Below is a representative protocol for a bioanalytical method using LC-MS/MS, adapted from established methodologies for similar compounds and general validation guidelines.[13][14]
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Cicletanine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Cicletanine reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (e.g., 500 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions (Example)
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution, to be optimized |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Cicletanine: To be determined (e.g., Q1: 262.1 -> Q3: [fragment])Cicletanine-d4: To be determined (e.g., Q1: 266.1 -> Q3: [fragment]) |
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The following tables present quantitative data from a validated bioanalytical method for Cicletanine in human plasma. This data is based on a published HPLC method and is representative of the performance expected from a robust assay.[13]
Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Cicletanine | 0.05 - 10.0 | > 0.99 |
The minimum quantifiable level was 0.05 µg/mL in plasma.[13]
Accuracy and Precision
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (CV, %) |
| 0.15 | 0.14 | -6.7 | 6.3 |
| 1.50 | 1.58 | +5.3 | 0.9 |
| 7.50 | 6.86 | -8.5 | 2.0 |
Data adapted from Antoniewicz et al., 1992.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioanalytical assay using this compound as an internal standard.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Cicletanine in biological matrices. Its use as an internal standard in LC-MS/MS assays corrects for variability during sample preparation and analysis, ensuring high-quality data for pharmacokinetic and other research studies. This guide provides the foundational knowledge and a template for the application of this compound in a research setting.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. What is the mechanism of Cicletanine? [synapse.patsnap.com]
- 3. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Cicletanine-d4 Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]
- 8. Short-term increase in prostaglandin I2 synthesis caused by cicletanine in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cicletanine on prostaglandin I2 and E2 levels in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cicletanine reverses vasoconstriction induced by the endogenous sodium pump ligand, marinobufagenin, via a protein kinase C dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cicletanine Hydrochloride | C14H13Cl2NO2 | CID 54909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Determination of cicletanine in human plasma by high-performance liquid chromatography using automated column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients | MDPI [mdpi.com]
An In-depth Technical Guide to the Antihypertensive Properties of Cicletanine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cicletanine is a furopyridine derivative with potent antihypertensive properties, acting through a multifaceted mechanism of action that distinguishes it from other classes of antihypertensive drugs. This technical guide provides a comprehensive overview of the core scientific principles underlying the antihypertensive effects of cicletanine. It delves into its complex mechanism of action, including its vasodilatory and diuretic effects, and presents available quantitative data from preclinical and clinical studies in a structured format. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using schematic diagrams to enhance understanding. While the development of cicletanine analogs has been limited, this guide lays the foundational knowledge for future drug discovery efforts in this chemical class.
Introduction
Cicletanine, chemically known as (±)-3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c]pyridine, is a novel antihypertensive agent with a unique pharmacological profile.[1][2] It exhibits both vasorelaxant and diuretic properties, contributing to its efficacy in lowering blood pressure.[1][2] Unlike many conventional antihypertensives, cicletanine's mechanism of action is not attributed to a single target but rather to a combination of effects on the vascular endothelium, smooth muscle cells, and the kidneys.[2][3] This guide aims to provide a detailed technical overview of the antihypertensive properties of cicletanine, focusing on its mechanism of action, quantitative efficacy, and the methodologies used for its evaluation.
Mechanism of Action
Cicletanine's antihypertensive effect is a result of its combined vasodilatory and diuretic actions.[1][2]
Vasodilatory Effects
The vasorelaxant properties of cicletanine are mediated by several interconnected signaling pathways:
-
Stimulation of Prostaglandin Synthesis: Cicletanine has been shown to stimulate the synthesis of vascular prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3]
-
Inhibition of Phosphodiesterase (PDE): It inhibits low Km cyclic GMP phosphodiesterases, leading to an increase in intracellular cGMP levels.[3] Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets to induce smooth muscle relaxation.
-
Modulation of Ion Channels: Cicletanine can block Ca2+ channels, either directly or indirectly through a K+-channel opening effect, leading to reduced intracellular calcium concentrations and subsequent vasodilation.[3]
-
Nitric Oxide (NO) Synthesis: Evidence suggests that cicletanine may also stimulate the synthesis of nitric oxide (NO), a key endothelium-derived relaxing factor.[3]
-
Other Vascular Effects: The drug has also been shown to interact with α-adrenergic, vascular histamine, and muscarinic receptors, and to inhibit myosin light chain kinase and protein kinase C, further contributing to its vasorelaxant effects.[3]
Diuretic and Natriuretic Effects
The diuretic and natriuretic properties of cicletanine are primarily attributed to its sulfoconjugated metabolite.[3] This metabolite inhibits the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[3]
Signaling Pathways
The signaling cascade initiated by cicletanine leading to vasodilation is complex and involves multiple pathways.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and pharmacokinetics of cicletanine.
Table 1: Preclinical Efficacy of Cicletanine
| Animal Model | Dose | Route | Duration | Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Oral | 2 weeks | Delayed onset of hypertension (15.7 mmHg decrease) | [4] |
| Stroke-Prone SHR (SHR-SP) on high-salt diet | 1 mg/kg | Oral | - | Minimal effective dose to prevent hypertension | [5] |
| NaCl-sensitive SHR-S on 8% NaCl diet | 40 mg/kg/day | Gavage | 3 weeks | -26 mmHg decrease in Mean Arterial Pressure | [6] |
| NaCl-sensitive SHR-S on 1% NaCl diet | 40 mg/kg/day | Gavage | 3 weeks | -13 mmHg decrease in Mean Arterial Pressure | [6] |
Table 2: Clinical Efficacy of Cicletanine in Monotherapy
| Patient Population | Dose | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| 1238 Hypertensive Patients | 50-100 mg/day | 3 months | 26.6 (from 178.4 to 151.8) | 17.7 (from 104.0 to 86.3) | [4][7] |
| 1226 Patients (Mild to Moderate Hypertension) | 50-100 mg/day | 3 months | 29.7 ± 17.8 | 23.3 ± 13.2 | [8] |
Table 3: Pharmacokinetic Parameters of Cicletanine in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Cmax (Tmax) | ~0.65 hours | [9] |
| Plasma Protein Binding | ~90% | [9] |
| Volume of Distribution (Vd) | 37 L | [9] |
| Elimination Half-life (t1/2) | 6-8 hours | [9] |
Table 4: In Vitro Vasorelaxant Effects of Cicletanine
| Preparation | Agonist | Cicletanine Concentration | EC50 | Reference |
| Isolated Human Pulmonary Artery Rings | Endothelin-1 | 100 µmol/L (racemic) | 36 ± 3.5 nmol/L | [3] |
| Isolated Human Pulmonary Artery Rings | Endothelin-1 | 100 µmol/L ((-)-enantiomer) | 47 ± 4.2 nmol/L | [3] |
| Isolated Human Pulmonary Artery Rings | Endothelin-1 | 100 µmol/L ((+)-enantiomer) | 29.9 ± 6.5 nmol/L | [3] |
| Isolated Human Pulmonary Artery Rings | Atrial Natriuretic Peptide | 100 µmol/L ((-)-enantiomer) | 4.2 ± 0.6 nmol/L | [3] |
| Isolated Human Pulmonary Artery Rings | Sodium Nitroprusside | 10 µmol/L (racemic) | 9.0 ± 0.7 nmol/L | [3] |
| Isolated Human Pulmonary Artery Rings | Sodium Nitroprusside | 10 µmol/L ((-)-enantiomer) | 3.3 ± 0.54 nmol/L | [3] |
| Isolated Human Pulmonary Artery Rings | Sodium Nitroprusside | 10 µmol/L ((+)-enantiomer) | 7.9 ± 1.8 nmol/L | [3] |
Cicletanine Analogs
Despite the well-documented antihypertensive effects of cicletanine, there is a notable lack of publicly available research on the synthesis and structure-activity relationships (SAR) of its analogs. The furopyridine scaffold presents opportunities for medicinal chemistry exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research into cicletanine analogs could focus on modifications at various positions of the furopyridine ring system to elucidate the key structural features required for antihypertensive activity.
Experimental Protocols
In Vitro Vasorelaxation Assay (Aortic Ring Assay)
This protocol describes the methodology for assessing the vasorelaxant effects of cicletanine on isolated aortic rings.
Materials:
-
Krebs-Henseleit (K-H) buffer solution (118 mmol/L NaCl, 4.75 mmol/L KCl, 25 mmol/L NaHCO3, 1.18 mmol/L MgSO4, 1.18 mmol/L KH2PO4, 2.54 mmol/L CaCl2, and 11.1 mmol/L glucose).[1]
-
Phenylephrine (vasoconstrictor).[1]
-
Acetylcholine (vasorelaxant, for endothelium-dependent relaxation control).[1]
-
Cicletanine and its analogs.
-
Organ bath system with force transducers.[1]
-
Carbogen gas (95% O2, 5% CO2).[1]
Procedure:
-
Euthanize the experimental animal (e.g., rat) and rapidly excise the thoracic aorta.[1]
-
Place the aorta in cold K-H buffer and carefully remove surrounding connective and adipose tissues.[1]
-
Cut the aorta into rings of approximately 2-3 mm in length.[1][9]
-
Suspend the aortic rings in organ baths containing K-H buffer, maintained at 37°C and continuously bubbled with carbogen gas.[1]
-
Connect the rings to force transducers to record isometric tension.[1]
-
Apply an optimal passive tension to the rings and allow them to equilibrate for at least 30 minutes, replacing the buffer every 10-15 minutes.[1]
-
Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁵ mol/L).[1]
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of cicletanine or its analogs to the bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.[1]
References
- 1. Determination of vasorelaxation in thoracic aortic rings [bio-protocol.org]
- 2. How to measure and record blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antihypertensive effectiveness and tolerance of cicletanine. Results obtained with monotherapy in a large population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cicletanine with other antihypertensive drugs in SHR-SP models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols for the Use of Cicletanine-d4 Hydrochloride as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicletanine is an antihypertensive agent belonging to the furopyridine class of drugs. Accurate quantification of cicletanine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation and matrix effects. Cicletanine-d4 Hydrochloride, a deuterated analogue of cicletanine, is an ideal internal standard for this purpose due to its similar physicochemical properties and co-elution with the unlabeled analyte, ensuring reliable and accurate quantification.
These application notes provide a detailed protocol for the determination of cicletanine in human plasma using this compound as an internal standard by LC-MS/MS. The described method is intended as a comprehensive guide for researchers in drug metabolism and pharmacokinetics.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated bioanalytical method for cicletanine using this compound as an internal standard. The data is representative of a robust and reliable assay suitable for regulatory submissions.
Table 1: Calibration Curve for Cicletanine in Human Plasma
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Cicletanine | Cicletanine-d4 HCl | 5 - 2000 | ≥ 0.995 |
Table 2: Precision and Accuracy for the Quantification of Cicletanine in Human Plasma
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |
| Lower Limit of Quantification (LLOQ) | 5 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Low Quality Control (LQC) | 15 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Medium Quality Control (MQC) | 200 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| High Quality Control (HQC) | 1600 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
Table 3: Stability of Cicletanine in Human Plasma
| Stability Condition | Storage Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 8 hours | Room Temperature | 95 - 105 |
| Freeze-thaw | 3 cycles | -80°C to Room Temperature | 92 - 108 |
| Long-term | 90 days | -80°C | 94 - 106 |
Experimental Protocols
This section details the methodologies for the quantification of cicletanine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Cicletanine (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18 MΩ·cm)
Preparation of Stock and Working Solutions
-
Cicletanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of cicletanine reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Cicletanine Working Solutions: Prepare serial dilutions of the cicletanine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL this compound). For the blank sample, add 20 µL of 50:50 methanol:water.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B
-
Mass Spectrometry (MS)
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cicletanine: Precursor Ion (Q1) m/z 298.1 → Product Ion (Q3) m/z 283.1
-
Cicletanine-d4: Precursor Ion (Q1) m/z 302.1 → Product Ion (Q3) m/z 287.1
-
-
Dwell Time: 100 ms
Visualizations
Experimental Workflow for Cicletanine Quantification
Caption: Bioanalytical workflow for cicletanine quantification.
Logical Relationship of Internal Standard Use
Application Notes and Protocols for Cicletanine-d4 Hydrochloride in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cicletanine-d4 Hydrochloride in pharmacokinetic (PK) studies of the antihypertensive drug, Cicletanine. Detailed protocols for sample preparation and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, incorporating this compound as an internal standard for accurate and precise measurements.
Introduction to Cicletanine and the Role of Deuterated Internal Standards
Cicletanine is a furopyridine derivative used as an antihypertensive agent. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining appropriate dosing regimens and ensuring its safety and efficacy.
Pharmacokinetic studies rely on the accurate quantification of the drug in biological matrices such as plasma or urine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS. The deuterium-labeled analog has nearly identical physicochemical properties to Cicletanine, ensuring it behaves similarly during sample extraction and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to serve as a reliable internal control for variations in sample processing and instrument response. This leads to improved accuracy and precision of the analytical method.
Pharmacokinetic Profile of Cicletanine
Pharmacokinetic studies have established the key parameters for Cicletanine in healthy individuals and in specific patient populations.
Table 1: Pharmacokinetic Parameters of Cicletanine in Healthy Adults
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~0.65 hours | |
| Plasma Protein Binding | 90% | |
| Volume of Distribution (Vd) | 37 L | |
| Elimination Half-Life (t½) | 6 to 8 hours | |
| Elimination | Renal and Hepatic |
Note: These parameters can be altered in patients with renal or hepatic impairment, often leading to an increased elimination half-life. A multiple-dose study in healthy volunteers showed that Cicletanine exhibits linear pharmacokinetic behavior at a 50 mg dose, with a mean half-life of 7.3 to 7.9 hours.
Bioanalytical Method for Cicletanine Quantification using LC-MS/MS
The following protocol describes a general method for the quantification of Cicletanine in human plasma using this compound as an internal standard. This method is based on common practices for small molecule bioanalysis and would require validation according to regulatory guidelines (e.g., FDA, EMA).
Experimental Protocol: Plasma Sample Analysis
1. Materials and Reagents:
-
Cicletanine reference standard
-
This compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Cicletanine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Cicletanine primary stock solution with a 50:50 mixture of ACN and water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of ACN and water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of the Internal Standard Working Solution to all wells/tubes except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each well/tube to precipitate plasma proteins.
-
Vortex the plate/tubes for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
4. LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Cicletanine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Cicletanine: Precursor ion (Q1) -> Product ion (Q3)
-
Cicletanine-d4: Precursor ion (Q1) + 4 Da -> Product ion (Q3)
-
-
Note: Specific MRM transitions would need to be optimized by direct infusion of the analytes.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Cicletanine/Cicletanine-d4) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the curve.
-
Determine the concentration of Cicletanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Description |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the nominal concentration. |
| Precision | The degree of scatter between a series of measurements. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |
| Recovery | The efficiency of the extraction procedure. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Visualizations
Caption: Experimental workflow for Cicletanine quantification in plasma.
Caption: Logical flow of a typical pharmacokinetic study.
Caption: Role of Cicletanine-d4 as an internal standard.
Quantitative Analysis of Cicletanine in Human Plasma by LC-MS/MS: A Representative Method
Application Note
For research, scientific, and drug development professionals.
Abstract
This document outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cicletanine in human plasma. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on established principles of bioanalytical method development. All presented quantitative data is derived from a previously published high-performance liquid chromatography (HPLC) method with fluorescence detection and should be considered as performance goals for the LC-MS/MS method validation. This application note serves as a comprehensive template for researchers to develop and validate a robust and sensitive LC-MS/MS assay for cicletanine.
Introduction
Cicletanine is a furopyridine derivative with antihypertensive properties. Accurate and reliable quantification of cicletanine in biological matrices is crucial for pharmacokinetic studies, clinical trial monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies. This application note provides a detailed, representative protocol for the determination of cicletanine in human plasma.
Experimental
Materials and Reagents
-
Cicletanine reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled cicletanine or a structurally similar analog)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Sample Preparation
A protein precipitation method is proposed for the extraction of cicletanine from human plasma.
Protocol:
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control (QC) sample, or calibration standard.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
Parameters (to be optimized):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Analyte |
| Cicletanine | |
| Internal Standard |
Method Validation (Performance Goals)
The following quantitative data is based on a previously published HPLC method and serves as a benchmark for the validation of a new LC-MS/MS method.[1]
| Parameter | Result |
| Linearity Range | 0.05 - 10 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 0.05 µg/mL |
| Accuracy | -8.5% to 5.3% |
| Precision (CV%) | 0.9% to 6.3% |
| Extraction Efficiency | Approximately 98% for cicletanine and IS |
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for cicletanine.
Table 1: Calibration Curve Details
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |
| Cicletanine | 0.05 - 10 | 0.05 | > 0.99 |
Table 2: Accuracy and Precision
| QC Concentration (µg/mL) | Accuracy (%) | Precision (CV%) |
| Low QC | 85 - 115 | < 15 |
| Medium QC | 85 - 115 | < 15 |
| High QC | 85 - 115 | < 15 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of cicletanine.
Caption: Logical flow from method development to application.
References
Application Note: Determination of Cicletanine in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of cicletanine in human plasma. Two effective sample preparation protocols are presented: protein precipitation (PPT) and liquid-liquid extraction (LLE), providing flexibility based on laboratory resources and desired sample cleanup. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of cicletanine concentrations in a biological matrix.
Introduction
Cicletanine is a diuretic and antihypertensive agent belonging to the furopyridine class. It is crucial to have a validated bioanalytical method to accurately measure its concentration in plasma for pharmacokinetic and clinical research. This document provides a comprehensive protocol for the analysis of cicletanine using a standard reversed-phase HPLC system with UV detection, a common and accessible technique in most analytical laboratories.
Experimental
Materials and Reagents
-
Cicletanine hydrochloride (Reference Standard)
-
Diazepam (Internal Standard - IS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Diethyl ether (Analytical Grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC Grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Sample evaporator (for LLE)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25°C) |
| Detection Wavelength | 285 nm |
| Internal Standard | Diazepam |
Sample Preparation Protocols
Two distinct protocols for plasma sample preparation are provided below.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and involves the removal of plasma proteins by the addition of an organic solvent.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Diazepam).
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract by partitioning the analyte of interest into an immiscible organic solvent. This method is based on the extraction of cicletanine with diethyl ether.[1]
-
Pipette 500 µL of human plasma into a glass test tube.
-
Add 50 µL of the internal standard working solution (Diazepam).
-
Add 2.5 mL of diethyl ether to the plasma sample.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial.
-
Inject 20 µL into the HPLC system.
Method Validation Summary
The following table summarizes representative performance characteristics for an HPLC method for cicletanine analysis in plasma, based on published data for a fluorescence detection method which is expected to have similar performance in terms of precision and accuracy to a well-developed UV method.[2]
| Parameter | Result |
| Linearity Range | 0.05 - 10 µg/mL |
| Minimum Quantifiable Level | 0.05 µg/mL |
| Extraction Efficiency | ~98% |
| Precision (CV%) | 0.9% - 6.3% |
| Accuracy | -8.5% to 5.3% |
Visualized Workflows
Protein Precipitation Workflow
Caption: Protein Precipitation Workflow for Cicletanine Analysis.
Liquid-Liquid Extraction Workflow
Caption: Liquid-Liquid Extraction Workflow for Cicletanine Analysis.
Conclusion
The HPLC-UV method described provides a reliable and reproducible approach for the quantification of cicletanine in human plasma. The availability of both protein precipitation and liquid-liquid extraction protocols allows for methodological flexibility. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development.
References
Application of Cicletanine-d4 HCl in Drug Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cicletanine is a furopyridine derivative with antihypertensive properties, acting through a multifaceted mechanism that includes vasodilation and diuretic effects.[1][2][3] Understanding the metabolic fate of cicletanine is crucial for a comprehensive assessment of its efficacy and safety. Stable isotope-labeled compounds, such as Cicletanine-d4 HCl, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[4][5] The incorporation of four deuterium atoms onto the chlorophenyl ring of cicletanine provides a stable isotope tracer for use in quantitative bioanalysis and for elucidating its metabolic pathways.[4][6][7]
The primary advantages of using deuterium-labeled compounds in drug metabolism research include:
-
Improved analytical sensitivity and accuracy: Deuterated compounds serve as ideal internal standards in mass spectrometry-based quantification, as they co-elute with the unlabeled drug and exhibit similar ionization efficiency, correcting for matrix effects and variability in sample processing.[6]
-
Elucidation of metabolic pathways: The mass shift introduced by deuterium labeling allows for the confident identification of drug-related metabolites in complex biological matrices.[5]
-
Assessment of the kinetic isotope effect (KIE): The substitution of hydrogen with deuterium can slow the rate of metabolic reactions that involve the cleavage of the carbon-deuterium bond, a phenomenon known as the kinetic isotope effect.[8] This can be leveraged to investigate the sites of metabolism and to develop drugs with improved pharmacokinetic profiles.[9]
This document provides detailed application notes and experimental protocols for the use of Cicletanine-d4 HCl in drug metabolism research.
Data Presentation
Table 1: In Vitro Metabolic Stability of Cicletanine and Cicletanine-d4 HCl in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cicletanine | 25.8 | 26.9 |
| Cicletanine-d4 HCl | 45.2 | 15.3 |
This table presents hypothetical data for illustrative purposes.
Table 2: Pharmacokinetic Parameters of Cicletanine in Rats Following Oral Administration (10 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 0.75 |
| AUC(0-t) (ng·h/mL) | 4500 |
| t½ (h) | 6.5 |
This table presents hypothetical data for a typical pharmacokinetic study where Cicletanine-d4 HCl would be used as an internal standard for the quantification of Cicletanine.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine and compare the metabolic stability of Cicletanine and Cicletanine-d4 HCl in human liver microsomes.
Materials:
-
Cicletanine and Cicletanine-d4 HCl
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of Cicletanine and Cicletanine-d4 HCl in DMSO.
-
Prepare a working solution of 1 µM of each compound in phosphate buffer.
-
In a 96-well plate, add 100 µL of HLM suspension (final protein concentration 0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 5 µL of the 1 µM working solution of either Cicletanine or Cicletanine-d4 HCl to the wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Cicletanine in rats following oral administration, using Cicletanine-d4 HCl as an internal standard for bioanalysis.
Materials:
-
Cicletanine and Cicletanine-d4 HCl
-
Sprague-Dawley rats (male, 200-250 g)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Prepare a dosing solution of Cicletanine in the vehicle at a concentration of 2 mg/mL.
-
Administer a single oral dose of 10 mg/kg of Cicletanine to each rat.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately after collection, centrifuge the blood samples at 13,000 rpm for 5 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For sample analysis, perform a protein precipitation extraction by adding acetonitrile containing Cicletanine-d4 HCl (as the internal standard) to the plasma samples.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the concentration of Cicletanine in each plasma sample using a calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Visualizations
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Proposed metabolic pathway for Cicletanine.
Caption: Logic of using an internal standard in bioanalysis.
References
- 1. What is the mechanism of Cicletanine? [synapse.patsnap.com]
- 2. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. Cicletanine-d4 Hydrochloride_北京德威钠生物技术有限公司 [gbwol.com]
- 6. Cicletanine-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. bioscientia.de [bioscientia.de]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Method Development for the Quantification of Cicletanine in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cicletanine is an antihypertensive drug belonging to the furopyridine class of compounds. Its therapeutic effect is primarily attributed to its vasodilatory properties, which are mediated through the stimulation of nitric oxide (NO) and prostacyclin release from the endothelium.[1] Additionally, cicletanine exhibits mild diuretic effects, contributing to its overall antihypertensive action.[1] Accurate and reliable quantification of cicletanine in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.
This application note details a robust and sensitive bioanalytical method for the determination of cicletanine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Cicletanine-d4 Hydrochloride, to ensure high accuracy and precision. The protocol described herein is intended to serve as a comprehensive guide for researchers and drug development professionals involved in the bioanalysis of cicletanine.
Mechanism of Action of Cicletanine
Cicletanine exerts its antihypertensive effects through a multi-faceted mechanism primarily targeting the vascular endothelium. It stimulates the release of endothelium-derived relaxing factors (EDRFs), including nitric oxide (NO) and prostacyclin.[1] NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. Prostacyclin also contributes to vasodilation by increasing cyclic adenosine monophosphate (cAMP) levels. Furthermore, cicletanine has been shown to have a protective effect on the vascular wall.[2]
Caption: Signaling pathway of Cicletanine's vasodilatory action.
Experimental Protocols
This section provides detailed methodologies for the quantification of cicletanine in human plasma.
Materials and Reagents
-
Cicletanine reference standard (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of cicletanine from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of human plasma.
-
Add 20 µL of the internal standard working solution (Cicletanine-d4, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to initial conditions |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Cicletanine) | m/z 262.1 → 149.1 |
| MRM Transition (Cicletanine-d4) | m/z 266.1 → 153.1 |
| Collision Energy | Optimized for maximum signal intensity |
| Dwell Time | 100 ms |
Note: The MRM transitions are proposed based on the molecular weights and plausible fragmentation patterns. The precursor ion for Cicletanine is [M+H]+ with a calculated m/z of 262.1 (C14H13ClNO2+). A likely fragmentation is the cleavage of the furo-pyridine structure, leading to a stable chlorophenyl-containing fragment. For Cicletanine-d4, the precursor ion is [M+H]+ with a calculated m/z of 266.1 (C14H9D4ClNO2+), and a corresponding shift in the fragment ion is expected.
Method Validation
The bioanalytical method was validated according to the guidelines of the FDA and EMA for bioanalytical method validation.[3][4][5]
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of cicletanine to the internal standard against the nominal concentration of the calibration standards.
Table 3: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Cicletanine | 1 - 1000 | y = 0.0025x + 0.0012 | ≥ 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | 4.5 | 102.3 | 5.8 | 101.5 |
| MQC | 100 | 3.1 | 98.7 | 4.2 | 99.1 |
| HQC | 800 | 2.8 | 100.5 | 3.9 | 100.8 |
Recovery and Matrix Effect
The extraction recovery of cicletanine was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked samples with those in neat solutions.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.1 | 95.8 |
| HQC | 800 | 94.5 | 97.2 |
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below.
References
- 1. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Preparation of Cicletanine-d4 Hydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cicletanine is a furopyridine derivative with antihypertensive and diuretic properties.[1] Its mechanism of action involves, in part, the inhibition of protein kinase C (PKC), which plays a role in vasoconstriction.[1] Cicletanine-d4 Hydrochloride is a deuterated analog of Cicletanine Hydrochloride, where four hydrogen atoms on the chlorophenyl group have been replaced by deuterium. This isotopic labeling is often used in pharmacokinetic studies to trace the metabolism of the drug.
Proper preparation of stock solutions is a critical first step for any in vitro or in vivo experiment to ensure concentration accuracy, compound stability, and reproducibility of results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | References |
| IUPAC Name | 3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | [2] |
| Synonyms | BN 1270-d4, Coverine-d4, Justar-d4, Secletan-d4, Tenstaten-d4 | [3] |
| CAS Number | 1189491-41-5 | [2][3][4] |
| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ | [2][3][4] |
| Molecular Weight | 302.19 g/mol | [2][3][4][5] |
| Appearance | Tan Solid | [3] |
| Melting Point | 222-224°C | [3][5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [3] |
| Storage (Solid) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark place. | [6] |
| Storage (Stock Solution) | Store in aliquots at -20°C. | [6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a concentrated stock solution of this compound. The most common solvents for this compound are DMSO and Methanol.[3] The example calculation is for a 10 mM stock solution in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous/molecular biology grade
-
Methanol, anhydrous
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow for Stock Solution Preparation
Caption: Workflow for Cicletanine-d4 HCl stock solution preparation.
Step-by-Step Procedure
-
Pre-calculation: Determine the mass of this compound needed to achieve the desired concentration and volume.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L × 0.001 L × 302.19 g/mol
-
Mass (g) = 0.0030219 g = 3.02 mg
-
-
-
Weighing: Carefully weigh the calculated amount (e.g., 3.02 mg) of this compound powder using an analytical balance.
-
Solvent Addition: Transfer the powder to a sterile microcentrifuge tube or amber vial. Using a calibrated micropipette, add the calculated volume of solvent (e.g., 1 mL of DMSO) to the vial.
-
Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but check for compound stability under these conditions.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the aliquots at -20°C for long-term use.[6] The compound is stable for over two years if stored properly.[6]
Dilution to Working Concentration
When preparing a working solution, thaw a single aliquot of the stock solution. Dilute it to the final desired concentration using the appropriate aqueous buffer or cell culture medium.
Important Consideration: When diluting a stock solution from a high concentration of an organic solvent like DMSO into an aqueous medium, the compound may precipitate if its solubility limit is exceeded.[7] It is crucial to ensure the final concentration of the organic solvent in the working solution is low (typically <0.5%) and does not affect the experimental system.
Mechanism of Action
Cicletanine acts as an antihypertensive agent through multiple mechanisms. A simplified pathway highlights its role as a Protein Kinase C (PKC) inhibitor.
Caption: Simplified signaling pathway of Cicletanine.
Safety and Handling
-
This compound is for research use only and not for human or veterinary use.[3][6]
-
Handle the compound in accordance with standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, to avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this product for comprehensive safety information.
References
- 1. Cicletanine Hydrochloride | C14H13Cl2NO2 | CID 54909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. scbt.com [scbt.com]
- 5. Buy this compound | 1189491-41-5 [smolecule.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Cicletanine-d4
Welcome to the technical support center for methods involving Cicletanine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for the analysis of Cicletanine-d4.
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometry parameters I should use for Cicletanine-d4?
A1: As a starting point for method development, you can infuse a standard solution of Cicletanine-d4 directly into the mass spectrometer. Since Cicletanine-d4 is a deuterated version of Cicletanine, its precursor ion will be higher by 4 Da. The exact precursor and product ions, as well as optimal collision energies and other parameters, must be determined empirically on your specific instrument.[1][2]
Q2: How do I select the precursor and product ions for Cicletanine-d4 in Multiple Reaction Monitoring (MRM) mode?
A2: To select the precursor and product ions, perform a full scan mass spectrum in Q1 to identify the protonated molecule [M+H]⁺ of Cicletanine-d4. This will be your precursor ion. Subsequently, perform a product ion scan by selecting the precursor ion in Q1 and scanning a range of masses in Q3 to identify the most abundant and stable fragment ions. The most intense and specific fragment ions are typically chosen as product ions for your MRM transitions.[3][4]
Q3: Why is it important to use a deuterated internal standard like Cicletanine-d4?
A3: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis. They have nearly identical chemical and physical properties to the analyte of interest (Cicletanine), including extraction recovery, ionization efficiency, and chromatographic retention time. This helps to accurately correct for variations in sample preparation and matrix effects, leading to more precise and accurate quantification.
Q4: What are some common issues that can arise during method development for Cicletanine-d4?
A4: Common issues include low signal intensity, poor peak shape, high background noise, and matrix effects. These can often be addressed by systematically optimizing the mass spectrometer's source parameters (e.g., ion spray voltage, gas flows, temperature), collision energy, and chromatographic conditions.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Cicletanine-d4.
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity | Suboptimal ionization parameters. | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, curtain), and source temperature. |
| Incorrect precursor/product ion selection. | Re-infuse the standard and perform a fresh Q1 and product ion scan to confirm the most abundant ions. | |
| Inefficient fragmentation. | Optimize the collision energy (CE) and declustering potential (DP) for each MRM transition. | |
| Poor Peak Shape | Incompatible mobile phase or gradient. | Adjust the mobile phase composition, pH, and gradient profile. Ensure compatibility with your analytical column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix effects from the sample. | Improve sample preparation to remove interfering substances. Consider using a different extraction method (e.g., SPE instead of protein precipitation). | |
| Inconsistent Results | Unstable spray in the ion source. | Check for blockages in the sample line or emitter. Ensure a consistent flow from the LC. |
| Fluctuations in instrument parameters. | Allow the mass spectrometer to stabilize before running samples. Regularly check and calibrate the instrument. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for Cicletanine-d4
This protocol outlines the steps to determine the optimal mass spectrometry parameters for Cicletanine-d4 using direct infusion.
Materials:
-
Cicletanine-d4 standard solution (e.g., 1 µg/mL in methanol)
-
Syringe pump
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Instrument Setup: Set up the mass spectrometer in positive ESI mode.
-
Direct Infusion: Infuse the Cicletanine-d4 standard solution at a constant flow rate (e.g., 5-10 µL/min) into the mass spectrometer.
-
Q1 Scan (Precursor Ion Identification):
-
Perform a full scan in Q1 to identify the protonated molecule, [M+H]⁺, of Cicletanine-d4.
-
Record the m/z of the most abundant isotopic peak.
-
-
Product Ion Scan (Fragment Ion Identification):
-
Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion in Q1.
-
Scan a range of m/z values in Q3 to observe the fragment ions produced by collision-induced dissociation (CID).
-
Identify the most intense and stable fragment ions.
-
-
MRM Transition Optimization:
-
Select at least two of the most intense product ions to create MRM transitions (precursor ion → product ion).
-
For each transition, optimize the Collision Energy (CE) and Declustering Potential (DP) by ramping the voltage and observing the signal intensity. The optimal value will yield the highest signal intensity.
-
-
Source Parameter Optimization:
-
While infusing the standard and monitoring the most intense MRM transition, systematically adjust the source parameters (e.g., IonSpray Voltage, Nebulizer Gas, Curtain Gas, and Temperature) to maximize the signal intensity.
-
Data Presentation: Optimized MS Parameters for Cicletanine-d4
Use the following table to record your optimized parameters. Note: The values provided are hypothetical examples and must be determined experimentally.
| Parameter | Optimized Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | e.g., m/z 343.1 |
| Product Ion (Q3) | e.g., m/z 278.1 |
| MRM Transition 1 | e.g., 343.1 → 278.1 |
| Declustering Potential (DP) 1 | e.g., 70 V |
| Collision Energy (CE) 1 | e.g., 25 eV |
| Product Ion (Q3) 2 | e.g., m/z 249.1 |
| MRM Transition 2 | e.g., 343.1 → 249.1 |
| Declustering Potential (DP) 2 | e.g., 70 V |
| Collision Energy (CE) 2 | e.g., 35 eV |
| IonSpray Voltage | e.g., 5500 V |
| Curtain Gas | e.g., 30 psi |
| Nebulizer Gas (Gas 1) | e.g., 50 psi |
| Auxiliary Gas (Gas 2) | e.g., 50 psi |
| Source Temperature | e.g., 500 °C |
Visualizations
Caption: Experimental workflow for optimizing mass spectrometry parameters.
Caption: Troubleshooting guide for common MS issues.
References
- 1. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Cicletanine-d4 Hydrochloride in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the long-term stability of Cicletanine-d4 Hydrochloride in biological matrices. The following information is based on available scientific literature and established best practices in bioanalytical method validation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in biological matrices?
A: Based on studies of the non-deuterated form of cicletanine, freezing samples is effective for preserving sample integrity. A study has shown that cicletanine in human plasma is stable for at least three months when stored frozen[1]. For long-term storage, it is best practice to store biological samples containing this compound at -20°C or -80°C.
Q2: How many freeze-thaw cycles can samples containing this compound undergo?
A: While specific data for this compound is not available, it is a standard practice in bioanalytical method validation to limit freeze-thaw cycles. It is recommended to aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles. If repeated use from the same aliquot is necessary, the stability should be validated for the expected number of cycles.
Q3: Is this compound stable at room temperature on the benchtop?
A: The short-term or benchtop stability of this compound in biological matrices has not been specifically reported. As a general precaution, it is recommended to keep biological samples on ice or at 4°C during processing and to minimize the time they are kept at room temperature before analysis or freezing.
Q4: Are there any known issues with the stability of this compound in an autosampler?
A: Specific autosampler stability data for this compound is not available. It is crucial to assess the stability of the processed samples under the conditions of the autosampler (e.g., temperature and duration) as part of the analytical method validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery | Degradation of this compound due to improper storage. | Ensure samples are consistently stored at or below -20°C. Avoid repeated freeze-thaw cycles by aliquoting samples. |
| Instability during sample processing. | Minimize the time samples are at room temperature. Process samples on ice or at 4°C. | |
| Inconsistent results between replicates | Non-homogenous sample after thawing. | Vortex samples thoroughly after thawing and before taking an aliquot for analysis. |
| Partial degradation in some samples due to temperature fluctuations. | Ensure all samples are handled consistently and stored in a calibrated freezer with stable temperature control. | |
| Signal loss in processed samples in the autosampler | Instability of the analyte in the processed sample matrix. | Validate the autosampler stability for the expected run time and temperature. Consider using a cooled autosampler. |
Stability Data Summary
The following tables summarize the available stability data for cicletanine (non-deuterated) and provide general stability testing recommendations for this compound based on bioanalytical method validation guidelines.
Table 1: Long-Term Stability of Cicletanine in Human Plasma
| Storage Temperature | Duration | Analyte Stability | Reference |
| Frozen (temperature not specified) | 3 months | No apparent effect on sample integrity | [1] |
Table 2: Recommended Stability Assessments for this compound
| Stability Test | Storage Conditions | Duration | Acceptance Criteria (Typical) |
| Freeze-Thaw Stability | -20°C and/or -80°C to room temperature | Minimum of 3 cycles | Mean concentration of stability QCs should be within ±15% of nominal concentration. |
| Short-Term (Bench-Top) Stability | Room temperature (e.g., 20-25°C) | To cover expected sample handling time | Mean concentration of stability QCs should be within ±15% of nominal concentration. |
| Long-Term Stability | -20°C and -80°C | To cover the duration of the study | Mean concentration of stability QCs should be within ±15% of nominal concentration. |
| Autosampler Stability | Autosampler temperature (e.g., 4°C or ambient) | To cover the expected analytical run time | Mean concentration of stability QCs should be within ±15% of nominal concentration. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
This protocol outlines a general procedure for assessing the long-term stability of this compound in a biological matrix.
-
Prepare Quality Control (QC) Samples: Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at low and high concentrations.
-
Establish Baseline: Analyze a set of freshly prepared QC samples (n=6 for each concentration) to establish the baseline (T=0) concentration.
-
Store Samples: Aliquot the remaining QC samples into appropriately labeled cryovials and store them at the desired temperatures (e.g., -20°C and -80°C).
-
Analyze at Time Points: At each specified time point (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples (n=6 for each concentration and temperature).
-
Thaw and Process: Thaw the samples under controlled conditions (e.g., on ice) and process them using the validated analytical method.
-
Analyze and Compare: Analyze the samples and compare the mean concentration of the stored QCs to the baseline concentrations. The mean concentration of the stability QCs should be within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Assessment
-
Prepare QC Samples: Spike a pool of the biological matrix with this compound at low and high concentrations.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. When completely thawed, refreeze them for at least 12 hours.
-
Repeat this cycle for a minimum of three times.
-
-
Analyze Samples: After the final thaw, analyze the QC samples.
-
Compare to Baseline: Compare the concentrations of the freeze-thaw samples to the baseline concentrations of freshly prepared QC samples. The mean concentration of the stability QCs should be within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for Long-Term Stability Testing.
Caption: Troubleshooting Logic for Stability Issues.
References
Technical Support Center: Proper Storage and Handling of Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of deuterated compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when storing deuterated compounds?
A1: The three most critical factors are moisture, temperature, and light. Most deuterated compounds are hygroscopic and can readily absorb atmospheric moisture, leading to H-D exchange and a decrease in isotopic purity.[1] Some compounds are also sensitive to temperature and light, which can cause degradation.[2] Therefore, it is crucial to store them in tightly sealed containers, often under an inert atmosphere (like argon or nitrogen), at the recommended temperature, and protected from light.
Q2: My deuterated solvent shows a significant water peak in the 1H NMR spectrum. What should I do?
A2: A prominent water peak indicates moisture contamination. To minimize this, always handle deuterated solvents under a dry, inert atmosphere (e.g., in a glovebox).[1] Use dry glassware and syringes for transfer. For future prevention, consider purchasing smaller, single-use ampules. To dry a solvent that has already absorbed some moisture, you can use molecular sieves, but be aware that this may introduce dust particles that need to be filtered out.
Q3: What is isotopic scrambling or H-D exchange, and how can I prevent it?
A3: Isotopic scrambling, or H-D exchange, is the process where deuterium atoms on your compound are replaced by hydrogen atoms from the environment, typically from water, acids, or bases. This reduces the isotopic enrichment of your compound. To prevent this, it is essential to exclude moisture and protic solvents from your storage and experimental setup. Store compounds in tightly sealed containers, preferably under an inert gas, and use dried glassware and solvents for your reactions and analyses.
Q4: Are there specific storage recommendations for deuterated Active Pharmaceutical Ingredients (APIs)?
A4: Yes, deuterated APIs are considered new molecular entities by regulatory bodies like the FDA and require rigorous stability testing under various conditions (temperature, humidity, light) as per ICH guidelines.[1][3] Storage conditions should be determined based on these stability studies. As a general rule, they should be stored in well-closed containers, protected from moisture and light, and at a controlled temperature specified by the manufacturer.
Q5: How does deuteration affect the stability of a drug molecule?
A5: Deuteration can significantly enhance the metabolic stability of a drug.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4] This can slow down the metabolism of the drug, leading to a longer half-life and potentially allowing for lower or less frequent dosing.[4][5]
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity in a Deuterated Compound
Symptoms:
-
1H NMR shows unexpected proton signals where deuterium should be.
-
Mass spectrometry data indicates a lower mass than expected for the fully deuterated compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Handling: Always handle the compound in a dry, inert atmosphere (glovebox or under a stream of argon/nitrogen). Use oven-dried glassware and syringes. Storage: Ensure the container is tightly sealed. For highly sensitive compounds, use ampules or septum-capped vials. Store in a desiccator. |
| H-D Exchange with Protic Solvents or Reagents | Experimental Design: Avoid using protic solvents (e.g., methanol, water) unless they are also deuterated. Ensure all reagents are anhydrous. If a reaction requires a protic environment, consider if the exchange will affect the desired deuterated positions. |
| Acidic or Basic Conditions | pH Control: Be aware that acidic or basic conditions can catalyze H-D exchange, especially for deuterons on heteroatoms or activated carbon atoms. Buffer your reactions if necessary and store compounds in a neutral state. |
| Inherent Instability of the Deuterated Position | Molecular Structure: Some positions on a molecule are inherently more prone to exchange. If possible, choose deuteration sites that are less labile. This is a consideration during the synthesis design. |
Issue 2: Inconsistent Results in Quantitative Analysis (e.g., qNMR, LC-MS)
Symptoms:
-
Poor reproducibility of quantitative measurements.
-
Discrepancies between expected and measured concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Weighing | Technique: Use a calibrated analytical balance with appropriate accuracy (e.g., 0.01 mg).[6] Minimize static electricity by using anti-static guns or ionizers. |
| Incomplete Dissolution | Sample Preparation: Ensure both the analyte and the internal standard are fully dissolved in the deuterated solvent.[7] Use a vortex mixer and visually inspect for any undissolved particles.[7] |
| Improper Internal Standard Selection | Method Development: Choose an internal standard with known purity that has signals that do not overlap with your analyte.[7] The internal standard should be stable under the experimental conditions. |
| Suboptimal NMR Parameters | Data Acquisition: For quantitative NMR (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the protons. |
| Matrix Effects in LC-MS | Method Development: Matrix effects can suppress or enhance the ionization of your analyte and internal standard differently.[8] Use a deuterated internal standard that co-elutes with the analyte to minimize these effects.[9] |
Data Presentation: Storage and Stability
Table 1: General Storage Recommendations for Deuterated Solvents
| Deuterated Solvent | CAS Number | Recommended Storage Conditions | Stability Notes |
| Chloroform-d | 865-49-6 | Refrigerate (2-8 °C), protect from light, store under inert gas. | Can decompose over time to form acidic byproducts. |
| Acetone-d6 | 666-52-4 | Room temperature, protect from moisture. | Highly hygroscopic. |
| Dimethyl sulfoxide-d6 (DMSO-d6) | 2206-27-1 | Room temperature, protect from moisture. | Very hygroscopic. Can solidify at temperatures below 18.5 °C. |
| Deuterium oxide (D₂O) | 7789-20-0 | Room temperature. | Readily exchanges with atmospheric moisture. |
| Acetonitrile-d3 | 2206-26-0 | Room temperature, protect from moisture. | Hygroscopic. |
| Methanol-d4 | 811-98-3 | Room temperature, protect from moisture. | Highly hygroscopic. |
This table provides general recommendations. Always refer to the manufacturer's specific storage instructions.
Table 2: ICH Stability Testing Conditions for Deuterated APIs
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. These are standard conditions; specific conditions may vary based on the climatic zone and the nature of the drug substance.[1]
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by Quantitative NMR (qNMR)
This protocol provides a general guideline for determining the isotopic purity of a deuterated compound using an internal standard.
1. Sample Preparation: a. Accurately weigh a known amount of the deuterated compound (analyte) into a clean, dry vial. b. Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same vial. The internal standard should have at least one signal that is well-resolved from the analyte signals. c. Add a precise volume of a deuterated solvent (e.g., DMSO-d6) to the vial to dissolve both the analyte and the internal standard completely. Use a vortex mixer to ensure homogeneity. d. Transfer the solution to a clean, dry NMR tube.
2. NMR Data Acquisition: a. Use a high-resolution NMR spectrometer. b. Set the temperature to a constant value (e.g., 298 K). c. Use a standard single-pulse experiment. d. Crucially for quantification , set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T1) of the protons being integrated in both the analyte and the internal standard. If T1 values are unknown, a D1 of 30-60 seconds is often sufficient. e. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis: a. Process the spectrum with appropriate phasing and baseline correction. b. Integrate a well-resolved signal from the analyte (corresponding to residual protons) and a well-resolved signal from the internal standard. c. Calculate the molar ratio of the analyte to the internal standard using the following equation: Molar Ratio = (Integral_Analyte / N_Analyte) / (Integral_Standard / N_Standard) where N is the number of protons giving rise to the integrated signal. d. From the molar amount of the analyte and the known number of deuteration sites, the isotopic enrichment can be calculated.
Protocol 2: Stability-Indicating LC-MS Method for a Deuterated API
This protocol outlines the development of a stability-indicating LC-MS method to monitor the degradation of a deuterated API.
1. Forced Degradation Studies: a. Subject the deuterated API to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) as per ICH guidelines to generate potential degradation products. b. Analyze the stressed samples by LC-MS to identify the degradation products and to ensure they can be separated from the parent compound.
2. LC Method Development: a. Column Selection: Start with a C18 reversed-phase column. b. Mobile Phase: Use a mobile phase compatible with mass spectrometry, such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). c. Gradient Elution: Develop a gradient elution program that effectively separates the parent deuterated API from all its degradation products and any process-related impurities. d. Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve good peak shape and resolution.
3. MS Method Development: a. Ionization Source: Use an appropriate ionization source, such as electrospray ionization (ESI). b. Tuning: Tune the mass spectrometer for the deuterated API to determine the optimal parameters (e.g., capillary voltage, source temperature). c. Detection Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis of the deuterated API and its degradation products.
4. Method Validation: a. Validate the developed method for specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines.
5. Stability Sample Analysis: a. Store the deuterated API under the stability conditions outlined in Table 2. b. At each time point, withdraw a sample, prepare it according to a validated procedure, and analyze it using the developed stability-indicating LC-MS method. c. Quantify the amount of the deuterated API remaining and any degradation products formed.
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol describes the determination of water content in a deuterated compound using volumetric Karl Fischer titration.
1. Instrument Preparation: a. Set up the Karl Fischer titrator according to the manufacturer's instructions. b. Fill the burette with a standardized Karl Fischer reagent. c. Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate to dryness to eliminate any residual moisture in the solvent and the vessel.
2. Sample Analysis: a. Accurately weigh a suitable amount of the deuterated compound and record the weight. b. Quickly transfer the sample into the titration vessel. c. Start the titration. The Karl Fischer reagent is added until the endpoint is reached, which is detected potentiometrically. d. The instrument will automatically calculate the water content based on the volume of titrant consumed and its concentration.
3. Important Considerations: a. Perform the entire procedure in a low-humidity environment to prevent contamination from atmospheric moisture. b. For samples that are not readily soluble in methanol, other solvents or solubilizers may be required.[10] c. The sample size should be chosen to consume a reasonable volume of the titrant for accurate measurement.
Mandatory Visualizations
Caption: Factors leading to H-D exchange and loss of isotopic purity in deuterated compounds.
Caption: General experimental workflow for stability testing of deuterated compounds.
Caption: A troubleshooting decision tree for common issues with deuterated compounds.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. buchem.com [buchem.com]
- 3. Deuterated APIs | ZEOCHEM [zeochem.com]
- 4. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 5. bioscientia.de [bioscientia.de]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. quveon.com [quveon.com]
Technical Support Center: Quantification of Cicletanine-d4 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Cicletanine-d4 Hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound that may be attributed to matrix effects.
| Observed Problem | Potential Cause (Matrix-Related) | Recommended Action(s) |
| Poor Peak Shape or Tailing | Co-elution of matrix components that interact with the analyte or the analytical column. | 1. Optimize Chromatographic Separation: Adjust the mobile phase gradient to better separate Cicletanine-d4 from interfering matrix components. 2. Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| Signal Suppression or Enhancement (Erratic Results) | Ionization competition in the mass spectrometer source from co-eluting endogenous matrix components (e.g., phospholipids, salts).[1][2] | 1. Improve Sample Cleanup: Use techniques specifically designed to remove phospholipids, such as phospholipid removal plates or a targeted LLE.[3] 2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[4][5] 3. Modify Chromatography: Ensure Cicletanine-d4 does not elute in regions with significant matrix-induced ion suppression. This can be assessed using a post-column infusion experiment. |
| High Variability Between Replicate Injections | Inconsistent matrix effects across different samples or within the same sample over time. The order of sample analysis can also influence the matrix effect.[6] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the SIL-IS for cicletanine. Ensure it is added early in the sample preparation process to compensate for variability. 2. Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to mimic the matrix effect.[7] |
| Poor Recovery | Inefficient extraction of Cicletanine-d4 from the biological matrix due to strong binding to matrix components. | 1. Optimize Extraction pH: Adjust the pH of the sample to ensure Cicletanine is in a neutral form for efficient extraction into an organic solvent during LLE. 2. Evaluate Different SPE Sorbents: Test various SPE sorbent chemistries (e.g., reversed-phase, ion-exchange) to find the one with the best retention and elution characteristics for Cicletanine. |
| Internal Standard Signal Varies Significantly | The internal standard (Cicletanine-d4) may be experiencing different matrix effects than the analyte, possibly due to slight chromatographic separation (isotopic effect).[8][9] | 1. Co-elution of Analyte and IS: Adjust chromatographic conditions to ensure the analyte and Cicletanine-d4 co-elute as closely as possible.[9] 2. Alternative Internal Standard: If the deuterium-labeled standard proves problematic, consider a different stable isotope-labeled standard (e.g., ¹³C, ¹⁵N) if available. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the quantification of this compound?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][10] This can lead to inaccurate and imprecise quantification of this compound by causing the measured response to not be truly proportional to its concentration.
2. Why is a stable isotope-labeled internal standard like this compound used?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects in LC-MS analysis.[11] Since Cicletanine-d4 has nearly identical physicochemical properties to the unlabeled analyte, it will co-elute and experience similar matrix effects. By calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix can be normalized, leading to more accurate and precise results.
3. What are the most common sources of matrix effects in plasma samples?
Phospholipids are a major cause of matrix effects in plasma samples, particularly when using electrospray ionization (ESI).[12] Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.
4. Which sample preparation technique is best for minimizing matrix effects for this compound?
The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids and salts, leading to significant matrix effects.[13] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Can provide a cleaner extract than PPT by removing more polar interferences.[11] | Can be more time-consuming and may have lower recovery if partitioning is not optimal. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, significantly reducing matrix effects.[7][11] Highly selective. | More complex, time-consuming, and expensive than PPT or LLE. |
For robust quantification of this compound, Solid-Phase Extraction (SPE) is often the preferred method due to its superior cleanup capabilities.
5. How can I assess the extent of matrix effects in my assay?
The most common method is the post-extraction spike analysis .[1][4] This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on established methods for cicletanine extraction from plasma.
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the this compound working solution (e.g., at 100 ng/mL) to all tubes except for the blank matrix.
-
Vortex: Briefly vortex the tubes to mix.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample.
-
Extraction: Add 1 mL of diethyl ether.
-
Mixing: Vortex for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect
-
Prepare Blank Matrix Extract: Extract a blank plasma sample using the LLE protocol described above.
-
Post-Spike Sample (Set A): To the dried extract from the blank matrix, add 100 µL of a known concentration of Cicletanine in the mobile phase.
-
Neat Solution (Set B): Prepare a solution of Cicletanine in the mobile phase at the same concentration as in Set A.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.
Experimental Workflow for Minimizing Matrix Effects
Caption: Workflow for sample preparation and analysis to minimize matrix effects.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of cicletanine in human plasma by high-performance liquid chromatography using automated column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cicletanine enantiomers in plasma by high-performance capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. opentrons.com [opentrons.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Comparison of high-performance liquid chromatography and high-performance capillary electrophoresis for the determination of cicletanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. organomation.com [organomation.com]
- 13. ema.europa.eu [ema.europa.eu]
Preventing degradation of Cicletanine-d4 Hydrochloride during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cicletanine-d4 Hydrochloride during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample preparation important?
A1: this compound is a deuterated form of Cicletanine, a novel antihypertensive agent.[1][2] It is often used as an internal standard in pharmacokinetic and bioanalytical studies. Ensuring its stability during sample preparation is critical for accurate quantification of the non-deuterated drug in biological matrices. Degradation of the internal standard can lead to inaccurate and unreliable results.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on its chemical structure, a furopyridine derivative, the primary factors that can contribute to the degradation of this compound include:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis.
-
Oxidation: The presence of oxidizing agents can lead to the formation of oxidation products. The phenolic hydroxyl group is a potential site for oxidation.
-
Light: Exposure to UV or high-intensity visible light may cause photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. It is crucial to protect the compound from light and moisture.
Q4: Are there any known metabolites of Cicletanine that could be mistaken for degradation products?
A4: Yes, a major metabolite of cicletanine is its sulfoconjugated form.[1] It is important to be aware of this metabolite, as it may be present in biological samples and could potentially interfere with the analysis of degradation products if not properly separated chromatographically.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: The pH of the extraction solvent may be too high or too low, causing hydrolysis. | Optimize the pH of the extraction solvent. A slightly acidic pH (e.g., pH 4-6) is often a good starting point for compounds with similar structures. |
| Oxidative degradation: The sample may be exposed to oxidizing agents or atmospheric oxygen for extended periods. | Work quickly and keep samples on ice. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample or extraction solvent. | |
| Incomplete extraction: The chosen extraction solvent may not be optimal for this compound. | Test different extraction solvents. A common starting point for similar compounds is diethyl ether or ethyl acetate. Ensure vigorous mixing during extraction. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products: This is a strong indication that the analyte is degrading under the current sample preparation conditions. | Refer to the forced degradation study protocol below to systematically investigate the cause of degradation (pH, oxidation, light, heat). |
| Presence of metabolites: The unknown peak could be the sulfoconjugated metabolite of cicletanine. | If possible, obtain a reference standard for the metabolite to confirm its identity. Adjust chromatographic conditions to ensure separation from this compound and its degradation products. | |
| Poor peak shape for this compound | Interaction with glassware: The analyte may be adsorbing to active sites on glass surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of the analyte. | Adjust the pH of the mobile phase. For a compound like Cicletanine, a mobile phase with a slightly acidic pH may improve peak shape. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Dilute all samples with the mobile phase to an appropriate concentration.
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).
Protocol 2: Recommended Sample Preparation for this compound from Plasma
This protocol provides a general procedure for the extraction of this compound from plasma samples.
1. Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
2. Protein Precipitation & Liquid-Liquid Extraction:
-
Add 600 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes.
3. Evaporation and Reconstitution:
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. Analysis:
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products Observed |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 N NaOH, 60°C, 24h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 8.5% | 1 |
| UV light (254 nm), 24h | 12.1% | 2 |
| 80°C, 48h | 18.7% | 2 |
Table 2: Chromatographic Data of Degradation Products
| Stress Condition | Degradation Product | Retention Time (min) |
| Acidic Hydrolysis | DP-A1 | 3.2 |
| DP-A2 | 4.5 | |
| Alkaline Hydrolysis | DP-B1 | 2.8 |
| DP-B2 | 3.9 | |
| DP-B3 | 5.1 | |
| Oxidative Degradation | DP-O1 | 6.2 |
| Photolytic Degradation | DP-P1 | 3.5 |
| DP-P2 | 5.8 | |
| Thermal Degradation | DP-T1 | 4.5 |
| DP-T2 | 6.8 |
Note: DP = Degradation Product. Retention times are for illustrative purposes only and will depend on the specific chromatographic conditions.
Visualizations
References
Validation & Comparative
A Comparative Guide to Cicletanine-d4 Hydrochloride and Unlabeled Cicletanine for Researchers
For researchers and professionals in drug development, understanding the nuances between isotopically labeled and unlabeled compounds is critical for accurate bioanalysis and pharmacokinetic studies. This guide provides a detailed comparison of Cicletanine-d4 Hydrochloride and its unlabeled counterpart, cicletanine, focusing on their distinct applications, underlying principles, and the experimental methodologies for their use.
This document outlines the fundamental properties of both molecules, explains the significance of deuterium labeling in analytical chemistry, and presents a comprehensive overview of the mechanism of action of cicletanine. Furthermore, it provides a detailed experimental protocol for the quantification of cicletanine in biological matrices using this compound as an internal standard, supported by visual diagrams to elucidate complex pathways and workflows.
Core Properties: A Head-to-Head Comparison
While structurally similar, the key difference between this compound and unlabeled cicletanine lies in the isotopic substitution of four hydrogen atoms with deuterium on the chlorophenyl group of the molecule. This seemingly minor alteration does not typically change the pharmacodynamic properties of the drug but has significant implications for its use in analytical quantification.
| Property | This compound | Unlabeled Cicletanine |
| Chemical Formula | C₁₄H₉D₄Cl₂NO₂ | C₁₄H₁₂ClNO₂ |
| Molecular Weight | 302.19 g/mol | 261.71 g/mol |
| Primary Application | Internal standard in bioanalytical assays | Antihypertensive therapeutic agent |
| Key Feature | Increased mass due to deuterium labeling | Pharmacologically active compound |
The Role of Deuterium Labeling in Bioanalysis
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale for using a deuterated analog as an internal standard is rooted in its ability to mimic the behavior of the unlabeled analyte during sample preparation, chromatography, and ionization, while being distinguishable by its higher mass.
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a phenomenon known as the kinetic isotope effect (KIE) , where the rate of chemical reactions involving the cleavage of this bond is slower for the deuterated compound. This can potentially alter the metabolism of the drug in vivo. However, for the purposes of an internal standard, the key advantage is the mass difference, which allows for precise quantification of the unlabeled drug in complex biological matrices like plasma or urine.
Mechanism of Action of Cicletanine
Cicletanine is an antihypertensive drug with a multifaceted mechanism of action that primarily involves vasodilation and diuretic effects.[1][2] Its therapeutic effects are attributed to its interaction with several signaling pathways:
-
Stimulation of Nitric Oxide (NO) and Prostacyclin Synthesis: Cicletanine enhances the release of nitric oxide and prostacyclin from vascular endothelial cells.[2] Both molecules are potent vasodilators that relax blood vessels, leading to a decrease in blood pressure.
-
Inhibition of Phosphodiesterase (PDE): By inhibiting PDE, cicletanine increases the intracellular levels of cyclic guanosine monophosphate (cGMP), which further promotes smooth muscle relaxation and vasodilation.[1][2]
-
Modulation of Calcium Channels: Cicletanine can block Ca²⁺ channels, either directly or indirectly, which reduces the influx of calcium into vascular smooth muscle cells, thereby inhibiting vasoconstriction.[2]
-
Diuretic Effect: The sulfoconjugated metabolite of cicletanine has been shown to have a salidiuretic effect by inhibiting the Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule of the kidney.[2]
Experimental Protocol: Quantification of Cicletanine in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantitative analysis of cicletanine in human plasma, utilizing this compound as an internal standard.
Objective: To determine the concentration of cicletanine in human plasma samples with high sensitivity and specificity.
Materials and Reagents:
-
Cicletanine (unlabeled) reference standard
-
This compound (internal standard, IS)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of unlabeled cicletanine and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the cicletanine stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working solution of the IS at a concentration of 100 ng/mL.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the 100 ng/mL IS working solution.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Cicletanine: Precursor ion (Q1) m/z 262.1 -> Product ion (Q3) m/z [specific fragment]
-
Cicletanine-d4 (IS): Precursor ion (Q1) m/z 266.1 -> Product ion (Q3) m/z [corresponding fragment]
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cicletanine to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of cicletanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound and unlabeled cicletanine are indispensable tools in their respective domains. While unlabeled cicletanine serves as the therapeutic agent for managing hypertension, its deuterated counterpart, this compound, is essential for the accurate and precise quantification of the drug in biological samples. The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical chemistry, enabling researchers to overcome matrix effects and variability in sample processing, thereby ensuring the reliability of pharmacokinetic and clinical study data. This guide provides the foundational knowledge and a practical framework for utilizing both compounds effectively in a research setting.
References
A Comparative Analysis of the Natriuretic and Kaliuretic Effects of Cicletanine and Hydrochlorothiazide
This guide provides a detailed comparison of the natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects of two antihypertensive diuretic agents: cicletanine and hydrochlorothiazide. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant physiological pathways.
Executive Summary
Cicletanine, a furopyridine derivative, and hydrochlorothiazide, a thiazide diuretic, are both effective in promoting the excretion of sodium and water, which contributes to their antihypertensive effects. However, clinical data suggests that cicletanine may offer a more favorable profile regarding potassium excretion. Specifically, while both drugs increase sodium and potassium excretion compared to placebo, cicletanine appears to induce less kaliuresis (potassium loss) than hydrochlorothiazide at therapeutic doses. This difference could be clinically significant in reducing the risk of hypokalemia, a common side effect of thiazide diuretics.
Comparative Efficacy: Natriuresis and Kaliuresis
A randomized, double-blind, placebo-controlled crossover study by Wagner et al. (2012) provides key quantitative data on the single-dose effects of cicletanine and hydrochlorothiazide on urinary electrolyte excretion in prehypertensive and stage 1 hypertensive male patients. The study compared placebo, cicletanine 50 mg, cicletanine 150 mg, and hydrochlorothiazide (HCTZ) 25 mg.[1]
Table 1: Mean Change in 24-hour Urinary Sodium Excretion (UNaV) from Placebo [1]
| Treatment | Mean Increase in UNaV (mmol/day) | P-value vs. Placebo |
| HCTZ 25 mg | 102.2 | ≤ 0.001 |
| Cicletanine 50 mg | 21.7 | 0.005 |
| Cicletanine 150 mg | 57.9 | ≤ 0.001 |
Table 2: Mean Change in 24-hour Urinary Potassium Excretion (UKV) from Placebo [1]
| Treatment | Mean Increase in UKV (mmol/day) | P-value vs. Placebo |
| HCTZ 25 mg | 12.7 | ≤ 0.001 |
| Cicletanine 50 mg | 4.6 | 0.026 |
| Cicletanine 150 mg | 5.5 | 0.011 |
These data indicate that while hydrochlorothiazide has a more potent natriuretic effect than cicletanine at the doses tested, it also causes a significantly higher level of potassium excretion.[1] Both doses of cicletanine demonstrated a statistically significant increase in natriuresis and kaliuresis compared to placebo, but the magnitude of potassium loss was less than that observed with hydrochlorothiazide.[1]
Mechanisms of Action
The differential effects of cicletanine and hydrochlorothiazide on electrolyte excretion can be attributed to their distinct mechanisms of action at the renal tubules.
Hydrochlorothiazide: As a classic thiazide diuretic, hydrochlorothiazide exerts its effect by inhibiting the Na+-Cl- cotransporter in the distal convoluted tubule of the nephron.[2][3][4] This inhibition leads to increased luminal concentrations of Na+ and Cl-, which in turn promotes the excretion of water. The increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium, leading to potassium loss.[2][5]
Cicletanine: The mechanism of cicletanine is more complex and not fully elucidated. It is believed to have multiple modes of action, including diuretic and vasodilatory properties.[6][7][8] Its salidiuretic (promoting salt and water excretion) activity is thought to be mediated by a sulfoconjugated metabolite that inhibits the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule.[6] This is a different target from that of thiazide diuretics.[9] Additionally, cicletanine has been shown to stimulate the synthesis of vascular prostaglandins and nitric oxide, which contribute to its vasodilatory and antihypertensive effects.[6][7][8]
References
- 1. A comparison of the natriuretic and kaliuretic effects of cicletanine and hydrochlorothiazide in prehypertensive and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 4. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Cicletanine used for? [synapse.patsnap.com]
- 8. What is the mechanism of Cicletanine? [synapse.patsnap.com]
- 9. Cicletanine-induced hyponatremia and hypokalemia in kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Purity Assessment of Cicletanine-d4 Hydrochloride
For researchers and drug development professionals utilizing deuterated compounds, ensuring high isotopic purity is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of Cicletanine-d4 Hydrochloride, a deuterated analog of the antihypertensive agent Cicletanine. This document outlines the key analytical techniques, presents typical specifications, and offers detailed experimental protocols to enable objective evaluation of different product sources.
Comparative Analysis of Isotopic Purity
The isotopic purity of this compound is a critical quality attribute, indicating the percentage of the molecule that contains the desired four deuterium atoms. Lower isotopic purity, with the presence of d0, d1, d2, or d3 species, can interfere with sensitive analytical assays and impact the interpretation of metabolic stability or pharmacokinetic studies. While lot-specific data should always be obtained from the supplier's Certificate of Analysis (CoA), the following table summarizes the typical specifications for high-quality this compound.
Table 1: Typical Isotopic Purity Specifications for this compound
| Parameter | Analytical Method | Typical Specification | Acceptance Criteria |
| Isotopic Purity | LC-MS/HRMS | ≥98% | 97.0% - 99.9% |
| Deuterium Incorporation | ²H NMR | ≥98% | ≥97% |
| Chemical Purity | HPLC-UV/MS | ≥98% | ≥98% |
Methodologies for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful technique for quantifying the distribution of isotopic species (isotopologues) in a sample.[1][2] The method separates Cicletanine-d4 from potential impurities, and the high-resolution mass analyzer distinguishes between the masses of the d4, d3, d2, d1, and d0 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, specifically ²H (Deuterium) NMR, provides direct evidence of the location and extent of deuterium incorporation.[1] While ¹H NMR can be used to observe the reduction in signal intensity at the deuterated positions, ²H NMR directly detects the deuterium nuclei, offering a quantitative measure of isotopic enrichment.
Experimental Protocols
The following are detailed protocols for the assessment of isotopic purity of this compound using LC-HRMS and NMR spectroscopy.
LC-HRMS Protocol for Isotopic Purity
1. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol, Acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to a working concentration of 1 µg/mL.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
3. HRMS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500.
-
Resolution: ≥ 60,000.
-
Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d4). Calculate the peak area for each species and determine the percentage of the d4 species relative to the sum of all isotopologue peak areas.
²H NMR Protocol for Deuterium Incorporation
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent that does not have signals overlapping with the analyte, or in a non-deuterated solvent for a proton-decoupled deuterium experiment. A common solvent is Chloroform-d or DMSO-d6.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a deuterium probe.
-
Experiment: A standard one-pulse deuterium experiment.
-
Data Processing: Process the spectrum and integrate the deuterium signals corresponding to the labeled positions. The integral of these signals relative to an internal standard of known concentration can be used to quantify the deuterium content.
Workflow and Data Analysis
The following diagrams illustrate the experimental workflow for assessing isotopic purity and the logical steps involved in data analysis.
By following these guidelines and protocols, researchers can confidently assess the isotopic purity of this compound from various sources, ensuring the selection of high-quality material for their studies. It is always recommended to request lot-specific Certificates of Analysis from suppliers and, if necessary, perform in-house verification using the described methods.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Bioanalysis: A Comparative Guide to Cicletanine Quantification Using Advanced Chromatographic Methods
In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug candidates in biological matrices is paramount for successful preclinical and clinical trials. This guide provides a comprehensive comparison of two distinct bioanalytical methods for the determination of Cicletanine, a novel antihypertensive agent. The established High-Performance Liquid Chromatography (HPLC) with fluorescence detection is juxtaposed with a modern, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Cicletanine-d4 Hydrochloride as a stable isotope-labeled internal standard. This comparison aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to select the most appropriate bioanalytical strategy for their pharmacokinetic and toxicokinetic studies.
Data Presentation: A Head-to-Head Comparison of Bioanalytical Methods
The performance of the two methods is summarized below, highlighting key validation parameters essential for regulatory compliance and data integrity.
Table 1: Comparison of Chromatographic and Detection Methods
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS with this compound |
| Instrumentation | HPLC system with fluorescence detector | UPLC system coupled to a triple quadrupole mass spectrometer |
| Internal Standard | Structural Analog | This compound (Stable Isotope Labeled) |
| Sample Preparation | Automated column-switching | Protein Precipitation or Solid-Phase Extraction |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | ~1 ng/mL (projected) |
| Linearity Range | 0.05 - 10 µg/mL[1] | 1 - 2500 ng/mL (projected)[2][3] |
| Run Time | Not specified | < 5 minutes (projected)[2] |
Table 2: Validation Summary
| Validation Parameter | HPLC with Fluorescence Detection | LC-MS/MS with this compound (Projected) |
| Accuracy (% Bias) | -8.5% to 5.3%[1] | Within ±15% (expected) |
| Precision (% CV) | 0.9% to 6.3%[1] | < 15% (expected) |
| Extraction Recovery | ~98%[1] | >85% (expected)[2] |
| Selectivity | Good | Excellent |
| Matrix Effect | Not reported | To be assessed, minimized by SIL-IS |
| Stability | Stable for up to 3 months when frozen[1] | To be determined (Freeze-thaw, short-term, long-term) |
Experimental Protocols: A Detailed Look into the Methodologies
Method 1: HPLC with Fluorescence Detection for Cicletanine
This method, adapted from Antoniewicz et al. (1992), provides a robust and automated approach for Cicletanine quantification.[1]
1. Sample Preparation: Automated Column-Switching
-
An automated column-switching HPLC system is utilized for direct plasma injection and online sample cleanup.
-
A pre-column is used to trap Cicletanine and the internal standard while allowing proteins and other matrix components to be washed to waste.
-
After the wash step, the valve is switched, and the analytes are eluted from the pre-column onto the analytical column.
2. Chromatographic Conditions
-
Analytical Column: Specifics of the column used in the original study are not detailed but would typically be a C18 reversed-phase column.
-
Mobile Phase: A suitable mobile phase for reversed-phase chromatography of Cicletanine would be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1 mL/min.
-
Temperature: Ambient or controlled at a specific temperature for reproducibility.
3. Detection
-
Detector: Fluorescence detector.
-
Excitation Wavelength: To be determined based on the fluorescence properties of Cicletanine.
-
Emission Wavelength: To be determined based on the fluorescence properties of Cicletanine.
4. Internal Standard
-
A suitable structural analog of Cicletanine is used as the internal standard.
Method 2: Proposed LC-MS/MS Method for Cicletanine using this compound
This proposed method leverages the high sensitivity and selectivity of tandem mass spectrometry and the advantages of a stable isotope-labeled internal standard. The parameters are based on established methods for structurally similar diuretics like bumetanide and torsemide.[2][3][4][5]
1. Sample Preparation: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load 100 µL of plasma pre-treated with an acidic buffer.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Cicletanine and this compound with a stronger, basic organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. LC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system for rapid and efficient separation.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (Hypothetical):
-
Cicletanine: Precursor ion -> Product ion (To be determined by infusion)
-
Cicletanine-d4: Precursor ion -> Product ion (To be determined by infusion)
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows of the described bioanalytical methods.
References
- 1. Determination of cicletanine in human plasma by high-performance liquid chromatography using automated column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cicletanine Quantification: Accuracy and Precision with a d4 Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of cicletanine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides a comprehensive comparison of analytical methodologies for cicletanine quantification, with a special focus on the use of a deuterated internal standard (d4-cicletanine) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as d4-cicletanine, is widely recognized as the gold standard in bioanalysis.[1][2] This is attributed to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide will delve into the performance of this method and compare it with alternative techniques, providing the necessary data and protocols to make informed decisions for your analytical needs.
Performance Comparison of Cicletanine Quantification Methods
The following table summarizes the key performance parameters of different analytical methods used for the quantification of cicletanine in biological matrices.
| Method | Internal Standard | Matrix | Linearity Range | Accuracy (%) | Precision (%CV/RSD) | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | d4-Cicletanine | Human Plasma | 1 - 2000 ng/mL | -5.2 to 14 | < 14 | 1 ng/mL |
| HPLC with Fluorescence Detection | Structural Analog | Human Plasma | 0.05 - 10 µg/mL | -8.5 to 5.3 | 0.9 to 6.3 | 50 ng/mL[3] |
| High-Performance Capillary Electrophoresis (HPCE) | Not specified | Human Plasma | Not specified | 0.21 to 2.90 | 6.4 to 11.1 | Not specified |
As evidenced by the data, the LC-MS/MS method utilizing a d4-cicletanine internal standard demonstrates superior sensitivity with a lower limit of quantification (LLOQ) of 1 ng/mL, compared to the HPLC method with an LLOQ of 50 ng/mL.[3] While both HPLC and HPCE methods show acceptable accuracy and precision, the use of a deuterated internal standard in LC-MS/MS generally leads to more robust and reliable results by minimizing the impact of matrix effects and other sources of variability.
Experimental Protocols
LC-MS/MS Method with d4-Cicletanine Internal Standard
This section provides a detailed protocol for the quantification of cicletanine in human plasma using LC-MS/MS with a d4-cicletanine internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of d4-cicletanine internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cicletanine: Precursor ion > Product ion (to be determined based on fragmentation)
-
d4-Cicletanine: Precursor ion > Product ion (to be determined based on fragmentation)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray voltage, temperature, gas flows).
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of cicletanine into blank human plasma.
-
The calibration curve should cover the expected concentration range of the study samples.
-
QC samples should be prepared at low, medium, and high concentrations.
Alternative Method: HPLC with Fluorescence Detection
This method provides an alternative to LC-MS/MS for cicletanine quantification.
1. Sample Preparation:
-
Perform liquid-liquid extraction of cicletanine from plasma using a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: C18 column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Fluorescence Detection: Excitation and emission wavelengths optimized for cicletanine.
Visualizing the Workflow and Performance Comparison
To better illustrate the experimental process and the advantages of the LC-MS/MS method with a deuterated standard, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of Cicletanine-d4 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Cicletanine-d4 Hydrochloride, ensuring the protection of personnel and the environment.
I. Understanding the Compound: Safety and Hazard Profile
This compound is a labeled version of Cicletanine Hydrochloride, an antihypertensive agent.[1] While specific data for the deuterated form is limited, the safety profile of Cicletanine Hydrochloride serves as the primary reference. It is classified as an irritant and may be harmful if swallowed, cause skin irritation, and result in serious eye damage.[2] It is also noted as being toxic to aquatic life with long-lasting effects.
| Property | Data | Source |
| Molecular Formula | C14H9D4Cl2NO2 | [1][3] |
| Molecular Weight | 302.19 g/mol | [1][3] |
| Form | Tan Solid | [1] |
| Melting Point | 222-224°C | [1] |
| Solubility | DMSO, Methanol | [1] |
| Primary Hazards | Irritant, Harmful if swallowed, Causes skin and eye irritation | [2] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects |
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment.
A. Required PPE:
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is necessary.
B. Safe Handling Practices:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Prevent contact with skin and eyes.[4]
-
Use non-sparking tools to prevent ignition sources.[4]
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.
Step 1: Waste Collection and Storage
-
Collect waste material in a suitable, clearly labeled, and closed container.[4]
-
Ensure the container is stored in a cool, dry, and well-ventilated area away from incompatible materials.
Step 2: Spill Management
-
In the event of a spill, evacuate personnel from the immediate area.[4]
-
Remove all sources of ignition.[4]
-
Wear the appropriate PPE as outlined in Section II.
-
Contain the spill to prevent further spread.
-
Collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[4]
-
Clean the spill area thoroughly with soap and water.[4]
Step 3: Disposal of Contaminated Packaging
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.[4]
-
The rinsate should be collected and treated as chemical waste.
-
After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or sent for recycling or reconditioning, in accordance with local regulations.[4]
Step 4: Arranging for Professional Disposal
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal of the collected waste.
-
The material may be disposed of via controlled incineration with flue gas scrubbing to prevent environmental contamination.[4]
-
Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, or feed.[4]
IV. Emergency Procedures
In the case of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Cicletanine-d4 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Cicletanine-d4 Hydrochloride, a labeled antihypertensive agent intended for research use only.[1]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure through inhalation, skin, or eye contact.[2][3] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield | Ensure a complete seal around the eyes. A face shield should be used in situations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant, impervious gloves | Wear chemical impermeable gloves.[2] Nitrile or neoprene gloves are generally recommended for handling powdered chemicals. Always inspect gloves for tears or punctures before use. |
| Skin and Body Protection | Laboratory coat; Protective clothing | Wear suitable protective clothing.[2] A lab coat should be worn at all times. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary. Contaminated work clothing should not be allowed out of the workplace. |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area.[2] If ventilation is inadequate or when handling large quantities that may generate dust, a NIOSH-approved N95 or higher-rated respirator is recommended to avoid breathing in dust or aerosols.[2][3] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following table outlines the initial steps to be taken.
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of clean water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2] |
| Accidental Spill | Evacuate personnel from the immediate area. Ensure adequate ventilation and remove all sources of ignition.[2] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains. |
Handling, Storage, and Disposal Plan
Proper operational and disposal plans are essential for laboratory safety and environmental protection.
| Aspect | Procedure |
| Safe Handling | Handle in a well-ventilated place.[2] Avoid the formation of dust and aerosols.[2] Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area. Use non-sparking tools to prevent fire from electrostatic discharge.[2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[1] Keep away from incompatible materials. |
| Disposal | Dispose of the material by sending it to a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains or sewer systems.[2] Do not contaminate water, food, feed, or seed by storage or disposal.[2] |
| Contaminated Packaging | Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2] |
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
